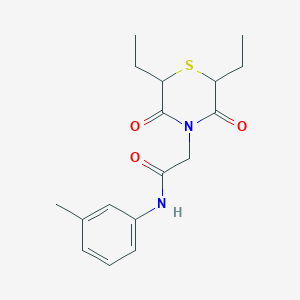![molecular formula C14H16N8O2 B2354811 3-Methyl-6-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2201731-36-2](/img/structure/B2354811.png)
3-Methyl-6-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Methyl-6-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C14H16N8O2 and its molecular weight is 328.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Supramolecular Assemblies
Research into pyrimidine derivatives, like those structurally related to the specified compound, has explored their role in forming novel crown-containing hydrogen-bonded supramolecular assemblies. For example, Fonari et al. (2004) synthesized two novel pyrimidine derivatives that, when co-crystallized with diaza-18-crown-6, formed 2D and 3D networks through extensive hydrogen-bonding intermolecular interactions. These findings suggest potential applications in designing new materials and chemical sensors (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
Heterocyclic Chemistry
El-Agrody et al. (2001) reported on the synthesis of new pyrimidine derivatives, including [1,2,4]triazolo[1,5-c]pyrimidines and pyrimido[1,6-b]-[1,2,4]triazine derivatives, showcasing the versatility of pyrimidine chemistry for creating a variety of biologically active compounds. This research highlights the potential for developing new pharmaceuticals and agrochemicals (El-Agrody, Abd El-Latif, El-Hady, Fakery, & Bedair, 2001).
Green Chemistry Synthesis
Abdelrazek, Gomha, Farghaly, and Metz (2019) developed a one-pot, three-component synthesis method for pyrido[2,3-d]pyrimidinones using an aluminate sulfonic acid nanocatalyst under a grinding technique. This method exemplifies the principles of green chemistry by offering high yields, short reaction times, and easy workup, pointing towards environmentally friendly routes for synthesizing complex heterocyclic compounds (Abdelrazek, Gomha, Farghaly, & Metz, 2019).
Catalyst-Free Synthesis
Karami, Farahi, and Banaki (2015) introduced a novel, environmentally friendly synthesis for dihydropyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones under catalyst- and solvent-free conditions. Their work underscores the ongoing shift towards more sustainable and less hazardous chemical syntheses in the field of heterocyclic chemistry (Karami, Farahi, & Banaki, 2015).
Antimicrobial Activity
The synthesis and antimicrobial evaluation of thienopyrimidine derivatives, as studied by Bhuiyan et al. (2006), reveal the potential for using pyrimidine-based compounds as a scaffold for developing new antimicrobial agents. Such research is crucial in the fight against resistant microbial strains, indicating a promising avenue for novel drug discovery (Bhuiyan, Rahman, Hossain, Rahim, Hossain, & Naser, 2006).
Properties
IUPAC Name |
3-methyl-6-[methyl-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N8O2/c1-19(12-5-13(23)20(2)14(24)16-12)9-6-21(7-9)11-4-3-10-17-15-8-22(10)18-11/h3-5,8-9H,6-7H2,1-2H3,(H,16,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEJCWUENZBSEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-Bromo-1'-ethyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2354731.png)
![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-pentoxyphenyl)prop-2-enamide](/img/structure/B2354733.png)
![Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2354735.png)

![4-(Bicyclo[1.1.1]pentan-1-ylthio)aniline](/img/structure/B2354738.png)
![Ethyl 2-[(4-hydroxythieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2354739.png)


![Ethyl 4-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)piperidine-1-carboxylate](/img/structure/B2354743.png)

![N-(4-chlorobenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2354745.png)
![1,2-Dichloro-4-[3-[3-(trifluoromethyl)phenoxy]propylsulfonyl]benzene](/img/structure/B2354747.png)

![7-(2,3-dimethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2354751.png)
